(5-Chlorothiophen-2-yl)methanamine chemical properties and structure
(5-Chlorothiophen-2-yl)methanamine chemical properties and structure
An In-Depth Technical Guide to (5-Chlorothiophen-2-yl)methanamine: Properties, Synthesis, and Application in Modern Drug Discovery
Abstract
(5-Chlorothiophen-2-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used as an anticoagulant. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectral characteristics. We delve into established synthetic methodologies, offering a detailed, field-proven protocol for its preparation via reductive amination. Furthermore, this document explores the compound's reactivity and highlights its critical application in pharmaceutical development, using the synthesis of Rivaroxaban as an illustrative case study. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this high-value chemical intermediate.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and thiophene-based molecules are of particular interest due to their diverse biological activities. (5-Chlorothiophen-2-yl)methanamine (CAS No. 214759-22-5) has emerged as a crucial structural motif in modern drug discovery.[1][2] Its utility stems from the unique combination of the electron-rich thiophene ring, the reactive primary amine, and the strategically placed chlorine atom, which can influence both the molecule's reactivity and the final drug's pharmacokinetic profile.
The primary driver for the extensive study of this compound is its indispensable role in the industrial synthesis of Rivaroxaban.[3][4] Rivaroxaban's complex architecture requires a convergent synthesis, where (5-Chlorothiophen-2-yl)methanamine or its derivatives provide the essential "capping" fragment that binds to a key pocket of the Factor Xa enzyme.[5][6] Understanding the properties and synthesis of this intermediate is therefore fundamental for optimizing the production of this life-saving medication and for designing novel therapeutics based on a similar scaffold.[7]
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure consists of a thiophene ring chlorinated at the 5-position and substituted with a methanamine group at the 2-position. This arrangement dictates its chemical behavior, particularly the nucleophilicity of the amine and the electronic properties of the aromatic ring.
Caption: General workflow for the synthesis of (5-Chlorothiophen-2-yl)methanamine.
Detailed Protocol: Reductive Amination
This protocol describes a self-validating system for the synthesis of the title compound. The causality for reagent choice is explained to provide deeper insight.
Objective: To synthesize (5-Chlorothiophen-2-yl)methanamine from 5-chloro-2-thiophenecarboxaldehyde.
Reagents:
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5-Chloro-2-thiophenecarboxaldehyde
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Ammonium Acetate (Ammonia source)
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Sodium Cyanoborohydride (NaBH₃CN) (Reducing agent)
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Methanol (Solvent)
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Dichloromethane (DCM) (Extraction solvent)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
Methodology:
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Imine Formation: To a solution of 5-chloro-2-thiophenecarboxaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq). The large excess of ammonium acetate is used to drive the equilibrium towards the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.
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Reaction Monitoring (Optional but Recommended): Progress of the imine formation can be monitored by TLC or GC-MS to ensure the consumption of the starting aldehyde before proceeding.
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
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Expert Insight: NaBH₃CN is the reductant of choice here because it is mild enough to selectively reduce the imine in the presence of the aldehyde, minimizing side reactions. Its reactivity is also attenuated at neutral or slightly acidic pH, which is established by the ammonium acetate, providing a high degree of control.
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Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
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Quenching & Work-up: Carefully add water to quench any remaining reducing agent. Concentrate the mixture under reduced pressure to remove most of the methanol.
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Extraction: Dilute the residue with DCM and wash with saturated sodium bicarbonate solution (2x) to remove ammonium acetate, followed by brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure (5-Chlorothiophen-2-yl)methanamine.
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Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.
Chemical Reactivity and Applications in Drug Development
Reactivity Profile
The primary reactive center of (5-Chlorothiophen-2-yl)methanamine is the nucleophilic primary amine. It readily undergoes standard amine reactions such as:
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Acylation: Reacts with acid chlorides or activated carboxylic acids to form amides. This is the key reaction in its incorporation into Rivaroxaban. [5][8]* Alkylation: Can be alkylated with alkyl halides to form secondary or tertiary amines.
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Schiff Base Formation: Condenses with aldehydes and ketones to form imines.
The thiophene ring itself is relatively stable, but the chlorine atom can potentially be displaced via nucleophilic aromatic substitution under specific, often harsh, conditions or through metal-catalyzed cross-coupling reactions.
Case Study: A Key Intermediate for Rivaroxaban
The most significant application of (5-Chlorothiophen-2-yl)methanamine is in the final step of many reported syntheses of Rivaroxaban. [3][4]The amine serves as the nucleophile that attacks an activated carboxylic acid, 5-chlorothiophene-2-carbonyl chloride, to form the terminal amide bond of the drug molecule. [6][8]
Caption: Role of the thiophene motif in the convergent synthesis of Rivaroxaban.
This reaction highlights the compound's value. It is added late in a multi-step synthesis, requiring it to be of high purity to ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory standards.
Safety, Handling, and Storage
As a research chemical, (5-Chlorothiophen-2-yl)methanamine must be handled with appropriate care.
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Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). * Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C. [1]This prevents degradation from atmospheric moisture and oxygen.
Conclusion
(5-Chlorothiophen-2-yl)methanamine is more than a simple chemical; it is an enabling tool for the synthesis of complex, life-saving pharmaceuticals. Its well-defined structure and predictable reactivity make it an ideal building block for drug discovery programs. The robust synthetic routes to its preparation, coupled with its critical role in the production of Rivaroxaban, ensure its continued importance in the pharmaceutical industry. Future research may see this versatile scaffold incorporated into new classes of therapeutic agents, leveraging the unique properties of the chlorothiophene ring for novel biological applications. [7][16]
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